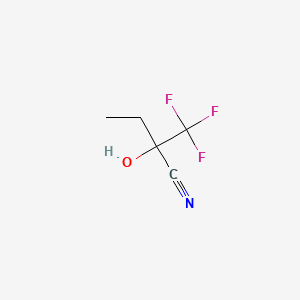
Anhídrido difluoroacético
Descripción general
Descripción
Difluoroacetic anhydride is an organic compound with the molecular formula C4H2F4O3. It is a colorless to light yellow liquid with a pungent odor.
Aplicaciones Científicas De Investigación
Difluoroacetic anhydride has a wide range of applications in scientific research:
Biology: Difluoroacetic anhydride is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs, particularly those that require the incorporation of difluoromethyl groups for improved efficacy and stability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
Target of Action
Difluoroacetic anhydride primarily targets alkenes, dienes, and heteroaromatics . It is used as a reagent in the radical difluoromethylation reaction of these compounds .
Mode of Action
Difluoroacetic anhydride interacts with its targets through a visible-light-catalyzed radical difluoromethylation reaction . This process involves the formation of a CF2H bond, where the CF2H group is derived from the difluoroacetic anhydride .
Biochemical Pathways
The radical difluoromethylation reaction catalyzed by difluoroacetic anhydride affects the biochemical pathways of the target compounds. The introduction of the CF2H group can significantly alter the physicochemical and biological properties of the target molecules .
Pharmacokinetics
The compound’s molecular weight is 174051 Da , which could influence its absorption, distribution, metabolism, and excretion.
Result of Action
The primary result of difluoroacetic anhydride’s action is the synthesis of a range of CF2H-containing compounds . These compounds play pivotal roles in diverse fields from medicinal chemistry to materials science .
Action Environment
The efficacy and stability of difluoroacetic anhydride’s action can be influenced by environmental factors such as light. For instance, the radical difluoromethylation reaction it catalyzes is visible-light-dependent .
Análisis Bioquímico
Biochemical Properties
Difluoroacetic anhydride plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, difluoroacetic anhydride is used in the difluoromethylation of alkenes, dienes, and heteroaromatics via photoredox catalysis . This reaction is significant in medicinal chemistry and materials science due to the formation of CF2H-containing molecules, which are essential in these fields . The interactions of difluoroacetic anhydride with these biomolecules are primarily through radical mechanisms facilitated by visible-light catalysis .
Cellular Effects
Difluoroacetic anhydride has notable effects on various types of cells and cellular processes. It influences cell function by participating in radical difluoromethylation reactions, which can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of difluoroacetic anhydride involves its role as a difluoromethylating agent. It exerts its effects at the molecular level through radical mechanisms. Difluoroacetic anhydride generates CF2H radicals under visible-light catalysis, which then interact with various biomolecules . These interactions can lead to enzyme inhibition or activation and changes in gene expression, contributing to its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of difluoroacetic anhydride can change over time. The stability and degradation of difluoroacetic anhydride are critical factors that influence its long-term effects on cellular function. Studies have shown that difluoroacetic anhydride is a stable compound under specific conditions, but its reactivity can lead to the formation of various products over time . These temporal changes can impact the outcomes of in vitro and in vivo studies involving difluoroacetic anhydride .
Dosage Effects in Animal Models
The effects of difluoroacetic anhydride vary with different dosages in animal models. At lower doses, difluoroacetic anhydride may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects . Studies have shown that the threshold effects of difluoroacetic anhydride are dose-dependent, and high doses can result in toxicity and other adverse outcomes . It is essential to carefully control the dosage to avoid potential toxic effects in animal studies .
Metabolic Pathways
Difluoroacetic anhydride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . The metabolic pathways of difluoroacetic anhydride include its role in difluoromethylation reactions, which can affect metabolic flux and metabolite levels . These interactions are crucial for understanding the biochemical and physiological effects of difluoroacetic anhydride .
Transport and Distribution
The transport and distribution of difluoroacetic anhydride within cells and tissues are essential for its biochemical activity. Difluoroacetic anhydride is transported through cellular membranes and distributed to various cellular compartments . It interacts with transporters and binding proteins that facilitate its localization and accumulation within cells . These interactions are critical for its biochemical and cellular effects .
Subcellular Localization
Difluoroacetic anhydride exhibits specific subcellular localization patterns that influence its activity and function. It is directed to particular compartments or organelles within the cell, where it exerts its biochemical effects . The subcellular localization of difluoroacetic anhydride is mediated by targeting signals and post-translational modifications that direct it to specific cellular locations . Understanding these localization patterns is crucial for elucidating the molecular mechanisms of difluoroacetic anhydride .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Difluoroacetic anhydride can be synthesized through several methods:
Reaction of Difluoroacetic Acid with Acetic Anhydride: This method involves the reaction of difluoroacetic acid with acetic anhydride under controlled conditions to yield difluoroacetic anhydride.
Fluorination of Acetic Anhydride: Another method involves the direct fluorination of acetic anhydride using fluorine gas or other fluorinating agents.
Industrial Production Methods: Industrial production of difluoroacetic anhydride typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Difluoroacetic anhydride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the difluoromethyl group is introduced into different substrates.
Radical Reactions: Difluoroacetic anhydride can be used in radical difluoromethylation reactions, particularly under photoredox catalysis conditions.
Condensation Reactions: It can act as a reagent in condensation reactions, forming difluoromethylated products.
Common Reagents and Conditions:
Photoredox Catalysts: Used in radical difluoromethylation reactions.
Nucleophiles: Employed in substitution reactions to introduce the difluoromethyl group.
Major Products:
Difluoromethylated Compounds: These are the primary products formed from reactions involving difluoroacetic anhydride.
Comparación Con Compuestos Similares
- Trifluoroacetic anhydride
- Monofluoroacetic anhydride
- Fluoroacetic anhydride
Propiedades
IUPAC Name |
(2,2-difluoroacetyl) 2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F4O3/c5-1(6)3(9)11-4(10)2(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXUFOCLMOXQSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC(=O)C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378861 | |
| Record name | Difluoroacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401-67-2 | |
| Record name | Difluoroacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Difluoroacetic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B1304614.png)












